molecular formula C20H43N B14405047 N-octyldodecan-1-amine CAS No. 85075-89-4

N-octyldodecan-1-amine

Cat. No.: B14405047
CAS No.: 85075-89-4
M. Wt: 297.6 g/mol
InChI Key: VHZRRQKKHDNLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-octyldodecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides . One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine . For example: [ \text{R-X} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HX} ] where R represents the long alkyl chain and X is the halide.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of high-pressure reactors and catalysts to enhance the reaction rate and yield . The process often includes purification steps like distillation or crystallization to obtain the pure compound.

Mechanism of Action

The mechanism of action of N-octyldodecan-1-amine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, affecting membrane fluidity and permeability . It can also interact with proteins, potentially altering their structure and function . These interactions are crucial for its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

Uniqueness: N-octyldodecan-1-amine’s unique combination of a long hydrophobic chain and an amine group makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments . Its balance of hydrophobicity and reactivity distinguishes it from other fatty amines.

Properties

CAS No.

85075-89-4

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N-octyldodecan-1-amine

InChI

InChI=1S/C20H43N/c1-3-5-7-9-11-12-13-14-16-18-20-21-19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3

InChI Key

VHZRRQKKHDNLDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.